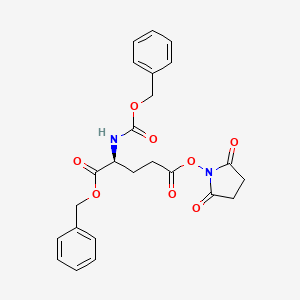

Z-Glu(osu)-obzl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Z-Glu(osu)-obzl, also known as N-Cbz-γ-t-butyl-L-glutamic acid N-hydroxysuccinimide ester, is a derivative of glutamic acid. This compound is widely used in peptide synthesis due to its ability to form stable amide bonds. It is particularly useful in the protection and activation of amino acids during peptide synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Z-Glu(osu)-obzl typically involves the reaction of N-Cbz-γ-t-butyl-L-glutamic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions

Z-Glu(osu)-obzl undergoes several types of chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines to form amide bonds.

Hydrolysis: In the presence of water, it can hydrolyze to form N-Cbz-γ-t-butyl-L-glutamic acid and N-hydroxysuccinimide.

Deprotection: The compound can be deprotected under acidic or basic conditions to yield the free amino acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols

Solvents: Dichloromethane, dimethylformamide

Catalysts: Dicyclohexylcarbodiimide, N,N’-diisopropylcarbodiimide

Conditions: Low temperatures (0-5°C) for substitution reactions, room temperature for hydrolysis and deprotection.

Major Products Formed

Amide Bonds: Formed during peptide synthesis

N-Cbz-γ-t-butyl-L-glutamic acid: Formed during hydrolysis

Free Amino Acid: Formed during deprotection.

Applications De Recherche Scientifique

Z-Glu(osu)-obzl is extensively used in scientific research, particularly in the fields of:

Chemistry: As a reagent in peptide synthesis and organic synthesis.

Biology: In the study of protein-protein interactions and enzyme mechanisms.

Medicine: For the development of peptide-based drugs and therapeutic agents.

Industry: In the production of synthetic peptides for research and pharmaceutical applications.

Mécanisme D'action

The mechanism of action of Z-Glu(osu)-obzl involves the activation of the carboxyl group of glutamic acid, making it more reactive towards nucleophiles. This activation facilitates the formation of stable amide bonds, which are essential in peptide synthesis. The molecular targets include the amino groups of amino acids and peptides, which react with the activated carboxyl group to form amide bonds .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-Cbz-γ-t-butyl-L-glutamic acid N-hydroxysuccinimide ester

- N-Cbz-γ-t-butyl-L-glutamic acid pentafluorophenyl ester

- N-Cbz-γ-t-butyl-L-glutamic acid 4-nitrophenyl ester

Uniqueness

Z-Glu(osu)-obzl is unique due to its high reactivity and stability, which makes it an ideal reagent for peptide synthesis. Compared to other similar compounds, it offers better yields and fewer side reactions, making it a preferred choice in both research and industrial applications .

Activité Biologique

Z-Glu(osu)-obzl, a derivative of glutamic acid, is a compound widely utilized in peptide synthesis and biochemistry. This article explores its biological activity, synthesis methods, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound (C24H24N2O8) features a benzyloxycarbonyl group (Z), a benzyloxy group (obzl), and is activated by N-hydroxysuccinimide (osu). This structure enhances its reactivity in forming stable peptide bonds, making it a valuable reagent in synthetic chemistry .

The primary mechanism of this compound involves the formation of peptide bonds through nucleophilic attack by amines on the activated carbon of the osu group. This reaction is facilitated by the stability provided by the benzyloxy groups, which protect the amino acid from premature reactions. The osu group acts as an excellent leaving group, promoting efficient coupling reactions in peptide synthesis .

1. Peptide Synthesis

This compound is crucial in synthesizing various peptides and proteins. Its ability to form stable peptide bonds under mild conditions is beneficial for producing biologically active compounds.

2. Enzyme Studies

Research indicates that this compound can be used to study enzyme mechanisms, particularly those involving glutamic acid-specific endopeptidases. These studies help elucidate enzyme-substrate interactions and catalytic mechanisms.

3. Drug Development

The compound plays a significant role in developing peptide-based drugs. Its reactivity allows for the efficient construction of peptide sequences that can serve as therapeutic agents .

Research Findings

A variety of studies have demonstrated the effectiveness of this compound in different applications:

- Synthesis Efficiency : In comparative studies, this compound exhibited higher efficiency in forming peptide bonds compared to other derivatives like Boc-Glu(obzl)-OH. The activation by osu significantly enhances its reactivity.

- Case Study : A study involving the synthesis of a peptide sequence using this compound showed an overall yield of approximately 85%, indicating its high efficacy in peptide coupling reactions .

Data Table: Comparison of Peptide Coupling Agents

| Compound | Activation Method | Yield (%) | Stability | Applications |

|---|---|---|---|---|

| This compound | N-hydroxysuccinimide | 85 | High | Peptide synthesis, enzyme studies |

| Boc-Glu(obzl)-OH | TFA | 70 | Moderate | Peptide synthesis |

| Z-Asp(OSu)-OBzl | N-hydroxysuccinimide | 80 | High | Peptide coupling |

Propriétés

IUPAC Name |

1-O-benzyl 5-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O8/c27-20-12-13-21(28)26(20)34-22(29)14-11-19(23(30)32-15-17-7-3-1-4-8-17)25-24(31)33-16-18-9-5-2-6-10-18/h1-10,19H,11-16H2,(H,25,31)/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPBJHNMTZCVEA-IBGZPJMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCC(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)CC[C@@H](C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.